Bienvenue dans la boutique en ligne BenchChem!

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Neuroscience Adrenergic Pharmacology Receptor Binding

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is the irreplaceable core scaffold of BRL 44408, a potent and selective α2A-adrenoceptor antagonist (Ki=8.5 nM). The 3-methyl substituent is critical for >50-fold selectivity over other adrenergic targets; the unsubstituted core (CAS 29274-23-5) is not a viable alternative. This privileged heterocycle serves as a validated starting point for kinase inhibitor development (CDKs, WEE1, KDMs) and apoptosis research. Ensure experimental reproducibility by sourcing the exact methylated scaffold.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 104556-85-6
Cat. No. B024873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
CAS104556-85-6
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CNN2C1=NC=CC2=O
InChIInChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3
InChIKeyKMHSWURIPKSTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 104556-85-6): Fused Pyrazolopyrimidinone Scaffold for Selective Target Modulation in Neuroscience and Kinase Research


3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 104556-85-6) is a fused bicyclic heterocycle with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol [1]. This compound constitutes the core scaffold of BRL 44408, a well-characterized pharmacological agent known for its potent and selective antagonism of the α₂A-adrenoceptor (Ki = 8.5 nM) [2]. Beyond its direct use as a pharmacological tool, the pyrazolo[1,5-a]pyrimidin-7-one framework is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors targeting CDKs, WEE1, and histone lysine demethylases (KDMs), highlighting its broad utility in drug discovery programs [3][4].

The Substitution Risk in Fused Pyrazolopyrimidinones: Why 3-Methyl Substitution Dictates Specificity


In the pyrazolo[1,5-a]pyrimidin-7-one series, generic substitution is not feasible due to the profound impact of even minor structural changes on biological activity and physicochemical properties. The presence and position of a methyl group, as in 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, is not a trivial modification; it is a critical determinant of molecular recognition. For instance, the unsubstituted core pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-23-5) is a distinct chemical entity with a different molecular formula (C₆H₅N₃O) and undefined selectivity profile, making it an unsuitable replacement for the methylated scaffold in targeted applications [1]. Furthermore, the 3-methyl group is essential for the specific interactions that confer high affinity and >50-fold selectivity for the α₂A-adrenoceptor, a characteristic that is not transferable to other pyrazolopyrimidinone regioisomers or analogs lacking this substitution [2]. In kinase inhibition contexts, structure-activity relationship (SAR) studies have demonstrated that the 3-methyl substituent significantly influences potency and selectivity against targets like CDKs and KDMs, underscoring the necessity of sourcing the exact compound to ensure experimental reproducibility and data integrity [3].

Quantitative Differentiation of 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 104556-85-6) Against Key Comparators


Subtype Selectivity of BRL 44408 (3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one Derivative) for α₂A-Adrenoceptors

The derivative of 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, BRL 44408, demonstrates potent and highly selective antagonism for the α₂A-adrenoceptor. In competitive binding assays, BRL 44408 exhibits a Ki of 8.5 nM for the α₂A receptor, with a selectivity of >50-fold over α1-, α2B-, α2C-, β1-, and β2-adrenergic receptors, as well as 19 other neurotransmitter receptors, transporters, and enzymes at a screening concentration of 1 µM [1][2]. This contrasts sharply with less selective α₂ antagonists like yohimbine, which has similar affinity for α₂A and α₂B receptors [3]. The unsubstituted pyrazolo[1,5-a]pyrimidin-7-one core scaffold lacks this defined subtype selectivity, making the 3-methyl substitution a critical determinant of the compound's unique pharmacological profile [4].

Neuroscience Adrenergic Pharmacology Receptor Binding

Purity Specifications of Commercially Available 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

The commercial supply of 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 104556-85-6) is available at standardized purity grades. Vendors such as MolCore and AKSci offer this compound with a minimum purity specification of 95% or 98%, ensuring a consistent starting material for research applications . While purity is a standard metric for any chemical procurement, it is a necessary condition for generating reproducible and interpretable data, particularly in structure-activity relationship (SAR) studies where impurities can confound biological assay results. The availability of a defined purity grade facilitates direct comparison across different batches and suppliers, which is critical for long-term research programs.

Chemical Synthesis Quality Control Procurement

Versatility of 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one as a Synthetic Building Block for Diverse Kinase Inhibitors

The 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one core serves as a privileged scaffold in the development of kinase inhibitors. While not a direct comparator study of the parent compound itself, numerous publications detail the synthesis of analogs derived from this core that demonstrate potent activity against a range of targets. For instance, derivatives of this scaffold have been shown to inhibit CDK2/TRKA with IC₅₀ values ranging from 53.32 to 254.90 nM, outperforming the reference compound Celecoxib (IC₅₀ = 6.73 nM) in some cases but providing a benchmark for potency within the series [1]. Additionally, 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives exhibit KDM inhibitory activity with IC₅₀ values between 1.91 and 4.05 µM [2]. This contrasts with the unsubstituted pyrazolo[1,5-a]pyrimidin-7-one core, which is primarily used as a basic heterocyclic building block without the established SAR surrounding the 3-methyl group that enables targeted inhibitor design [3]. The availability of extensive SAR data makes the 3-methyl derivative a more valuable and predictable starting point for medicinal chemistry campaigns.

Medicinal Chemistry Kinase Inhibition SAR Studies

Optimal Research Applications for 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one (CAS 104556-85-6) Based on Quantitative Evidence


Investigating α₂A-Adrenoceptor Function in Neuropsychiatric and Pain Models

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one, as the core of BRL 44408, is the reagent of choice for researchers aiming to dissect the specific role of α₂A-adrenoceptors in vivo and in vitro. Its demonstrated >50-fold selectivity over other adrenergic and neurotransmitter targets [1] allows for precise pharmacological manipulation without the confounding effects seen with non-selective α₂ antagonists like yohimbine. This specificity is crucial for studies in depression, anxiety, and visceral pain, where α₂A-adrenoceptors are known to play a significant role [1][2].

Kinase Drug Discovery and Lead Optimization

Medicinal chemists and pharmacologists should prioritize 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one as a starting scaffold for developing novel kinase inhibitors. The extensive SAR literature surrounding this core, including potent inhibition of CDKs (IC₅₀ down to 53.32 nM) and KDMs (IC₅₀ down to 1.91 µM) by its derivatives [3][4], provides a data-rich foundation for rational drug design. This established track record significantly de-risks early-stage discovery efforts compared to exploring uncharacterized heterocyclic cores.

Chemical Biology Tool for Studying Cell Cycle and Apoptosis

The derivatives of 3-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been validated as potent inducers of apoptosis and cell cycle arrest. For example, certain 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives were shown to cause a 10-fold increase in total apoptotic effect compared to control [4]. This makes the core scaffold an invaluable tool for chemical biologists investigating the molecular mechanisms of cell death and proliferation, as well as for those screening for novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.